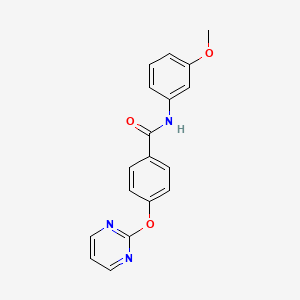
N-(3-methoxyphenyl)-4-(2-pyrimidinyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-4-(2-pyrimidinyloxy)benzamide is a useful research compound. Its molecular formula is C18H15N3O3 and its molecular weight is 321.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.11134135 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds and Biological Activities
Research has focused on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar structures, demonstrating significant anti-inflammatory and analgesic properties. These compounds, including variations like (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo [1,2-b: 5,4-b’] difuran-2-carboxamide, have shown high inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Histone Deacetylase Inhibition for Anticancer Therapy
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of a benzamide derivative that acts as a histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs 1-3 and 11. This compound has demonstrated significant antitumor activity, highlighting the potential of similar benzamide derivatives in cancer therapy (Zhou et al., 2008).
Organogel Formation and Material Science Applications
Research into perylenetetracarboxylic diimides (PDIs) substituted with benzamide groups has led to the development of novel organogels. These compounds, capable of forming fluorescent gels, have potential applications in material science, particularly in designing novel organogels with specific properties (Wu et al., 2011).
Molecular Structural Analysis and Antioxidant Activity
Studies on benzamide derivatives like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide have provided insights into their molecular structure using X-ray diffraction and DFT calculations. These compounds have shown promise as antioxidants, highlighting another potential research avenue for benzamide derivatives (Demir et al., 2015).
Corrosion Inhibition in Industrial Applications
The study of N-Phenyl-benzamide derivatives on mild steel acidic corrosion has demonstrated that these compounds can act as effective corrosion inhibitors. Such research indicates the potential application of benzamide derivatives in industrial corrosion protection (Mishra et al., 2018).
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-4-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-16-5-2-4-14(12-16)21-17(22)13-6-8-15(9-7-13)24-18-19-10-3-11-20-18/h2-12H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAXZNDJUHGWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'~1~,2-BIS[(2-FLUOROPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE](/img/structure/B5569112.png)
![8-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569116.png)
![N-tert-butyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide](/img/structure/B5569136.png)
![4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5569140.png)
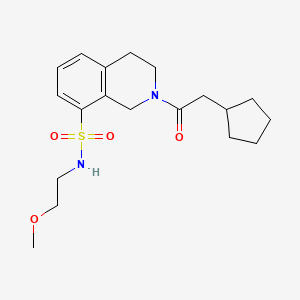
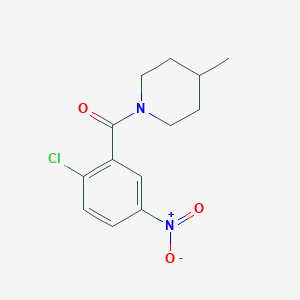
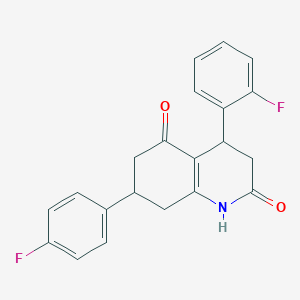
![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5569163.png)
![2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5569175.png)
![3-[(E)-hydroxyiminomethyl]-7-methyl-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B5569183.png)
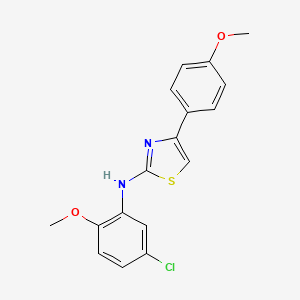
![(2-chloro-6-fluoro-3-methylphenyl)-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone](/img/structure/B5569199.png)
![7-(2,5-DIMETHOXYPHENYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B5569204.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-(3-methylanilino)butanamide](/img/structure/B5569210.png)
